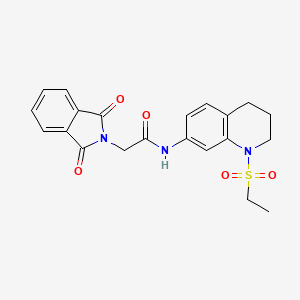
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Overview
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” is a heterocyclic compound bearing a 1,3-dioxoisoindoline moiety . It’s synthesized using 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials .
Synthesis Analysis
The synthesis of this compound involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . These materials are used to construct new heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxoisoindoline moiety . The compound is recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . These materials are used to construct new heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Scientific Research Applications
Protein Kinase CK2 Inhibitor
The compound has been found to inhibit Protein Kinase CK2, a ubiquitous serine/threonine protein kinase . This makes it an attractive target for anticancer research, as CK2 is often overexpressed in various types of cancers .
Antimicrobial Agent
New derivatives of the compound have been synthesized and evaluated as antimicrobial agents . This could potentially lead to the development of new treatments for various bacterial and fungal infections .
Anti-proliferative Agent
The compound has shown promising in-vitro anti-proliferative activity against two cell lines (MCF-7 and HepG2) without harming normal fibroblasts . This suggests potential applications in the treatment of cancer .
4. Synthesis of Hierarchical Mesoporous Silica (HMS) Materials Although not directly related to the compound, the term “HMS” in “HMS3511A11” could also refer to Hierarchical Mesoporous Silica . These materials have numerous applications in fields like catalysis, drug delivery, and environmental remediation .
Drug Development
The compound could serve as a precursor for synthesizing various derivatives depending on types of reactants . These derivatives could then be evaluated for their therapeutic potential .
Diagnostic Tool Development
Given its interactions with specific proteins like CK2 , the compound could potentially be used to develop new diagnostic tools for diseases where these proteins play a key role .
Future Directions
The synthesized compounds were screened for their anti-proliferative activity against two human epithelial cell lines; breast (MCF-7) and liver (HepG2) as well as to normal fibroblasts (WI-38) . The data showed distinctly that compounds 1 and 12 presented promising in-vitro anti-proliferative activity against two cell lines (MCF-7 and HepG2) without harming normal fibroblasts . This suggests potential future directions in the development of anti-proliferative agents.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-2-30(28,29)24-11-5-6-14-9-10-15(12-18(14)24)22-19(25)13-23-20(26)16-7-3-4-8-17(16)21(23)27/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLANXNSSEWVBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




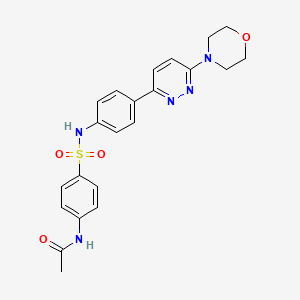
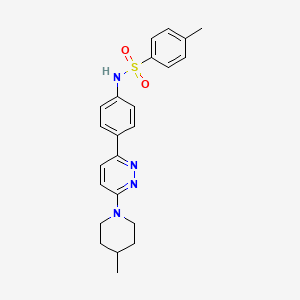
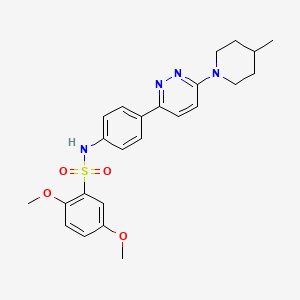

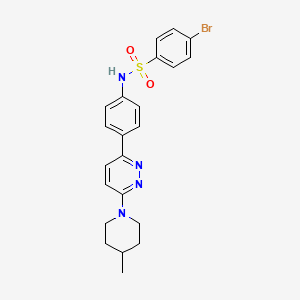
![3,4-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3313195.png)
![4-bromo-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3313203.png)
![2-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3313210.png)




![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-1-naphthamide](/img/structure/B3313247.png)